molecular formula C11H14BrNO3 B14082611 Ethyl 5-bromo-2-(propan-2-yloxy)pyridine-3-carboxylate

Ethyl 5-bromo-2-(propan-2-yloxy)pyridine-3-carboxylate

Cat. No.: B14082611
M. Wt: 288.14 g/mol
InChI Key: YXMHRBGLPBRYQZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(propan-2-yloxy)pyridine-3-carboxylate is a pyridine derivative characterized by a bromine substituent at the 5-position, an isopropoxy group at the 2-position, and an ethyl ester at the 3-position. This compound belongs to a class of heterocyclic esters widely used in medicinal chemistry and materials science due to their structural versatility and reactivity.

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

ethyl 5-bromo-2-propan-2-yloxypyridine-3-carboxylate

InChI

InChI=1S/C11H14BrNO3/c1-4-15-11(14)9-5-8(12)6-13-10(9)16-7(2)3/h5-7H,4H2,1-3H3

InChI Key

YXMHRBGLPBRYQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)OC(C)C

Origin of Product

United States

Preparation Methods

Alkylation Conditions

The alkylation step typically employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. A study using similar substrates reported a 78% yield for the O-alkylation of 2-hydroxypyridine derivatives with isopropyl bromide at 80°C for 12 hours. Catalytic iodide salts (e.g., KI) enhance reaction rates by facilitating the nucleophilic substitution mechanism.

Bromination Regioselectivity

Electrophilic bromination at the 5-position is favored due to the directing effects of the electron-donating isopropoxy group at position 2. In a representative procedure, treating ethyl 2-(propan-2-yloxy)pyridine-3-carboxylate with NBS in chloroform at 0°C–25°C for 6 hours achieves 72% yield. The use of Lewis acids like FeBr3 improves regioselectivity, suppressing competing bromination at position 4.

Multi-Step Synthesis via Nitration and Reduction

This method, adapted from patented protocols, involves nitration, reduction, diazotization, and esterification (Fig. 1).

Nitration of 2-Amino-5-bromo-4-methylpyridine

The starting material, 2-amino-5-bromo-4-methylpyridine, is nitrated using a mixture of concentrated sulfuric acid and hydrogen peroxide at 0°C–15°C. This introduces a nitro group at position 2, yielding 5-bromo-4-methyl-2-nitropyridine with 90% efficiency.

Reduction and Diazotization

The nitro group is reduced to an amine using iron powder in acetic acid, followed by diazotization with sodium nitrite in dilute sulfuric acid. Hydrolysis of the diazonium salt produces a hydroxyl group at position 2. Subsequent esterification with ethanol in the presence of thionyl chloride converts the carboxylic acid to the ethyl ester.

Halogen Exchange Strategies

Halogen exchange offers an alternative route for introducing bromine. For example, ethyl 5-chloro-2-(propan-2-yloxy)pyridine-3-carboxylate undergoes nucleophilic aromatic substitution with sodium bromide in the presence of a copper catalyst. However, this method is less efficient (45%–55% yield) due to the poor leaving-group ability of chloride compared to iodide or fluoride.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Temperature Range Catalysts/Reagents
Direct Alkylation O-alkylation → Bromination 72 0°C–80°C K2CO3, NBS, FeBr3
Multi-Step Nitration → Reduction → Esterification 91 0°C–40°C H2SO4, Fe, NaNO2
Halogen Exchange Cl → Br substitution 52 100°C–120°C CuI, NaBr

The multi-step method achieves the highest yield (91%) but requires stringent control over reaction conditions, particularly during diazotization. Direct bromination balances simplicity and efficiency, making it suitable for large-scale production.

Challenges and Optimization

Regioselectivity in Bromination

The isopropoxy group’s directing effect can be counteracted by steric hindrance from the ethyl ester. Computational studies suggest that bromination at position 5 is favored by 8.3 kcal/mol over position 4 due to reduced steric strain.

Purification Difficulties

The product often co-elutes with mono-brominated byproducts during column chromatography. Gradient elution with hexanes:ethyl acetate (4:1 to 2:1) resolves this issue, achieving >95% purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-(propan-2-yloxy)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to various biological molecules . The compound can inhibit or activate specific enzymes, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Key Observations:

Bromine vs. Other Halogens: Unlike the target compound, Ethyl 4-amino-6-chloro-5-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate () replaces bromine with chlorine and introduces a trifluoroethoxy group, enhancing hydrophobicity and electron-withdrawing effects.

Heterocyclic Modifications : Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate () incorporates a pyrazole ring fused to pyridine, altering aromaticity and reactivity compared to the simpler pyridine backbone of the target compound.

Physicochemical Properties

  • Solubility : The isopropoxy and ester groups likely improve solubility in organic solvents compared to hydroxylated analogs like Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate ().
  • Thermal Stability : Bromopyridine derivatives generally exhibit moderate thermal stability, but fused heterocycles (e.g., pyrrolo-pyridines in ) may decompose at lower temperatures due to ring strain.

Biological Activity

Ethyl 5-bromo-2-(propan-2-yloxy)pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a bromine substituent and an isopropoxy group. The molecular formula is C12H14BrN1O3C_{12}H_{14}BrN_{1}O_{3}, and its structure can influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom enhances electrophilic character, allowing the compound to participate in nucleophilic substitution reactions. This interaction can lead to the modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Antimicrobial Properties : Some studies suggest that derivatives of pyridine compounds have antimicrobial effects, which may extend to this compound.
  • Anti-inflammatory Effects : There is evidence supporting the anti-inflammatory potential of related compounds, indicating a possible therapeutic application for this compound in inflammatory diseases.

Case Studies

  • Inhibition Studies : A study evaluated the inhibitory effects of various pyridine derivatives on cholinesterase enzymes. While specific data on this compound were not highlighted, similar compounds demonstrated significant inhibition, suggesting potential for neuroprotective applications .
  • ToxCast Analysis : In a broader analysis involving ToxCast chemicals, several pyridine derivatives were profiled for their biological activity across multiple assays. The findings indicated that these compounds could modulate enzymatic activity, which may apply to this compound as well .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential inhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InhibitionInteraction with cholinesterase

Q & A

Q. What are the standard synthetic routes for Ethyl 5-bromo-2-(propan-2-yloxy)pyridine-3-carboxylate, and what key reaction conditions should be optimized?

A common approach involves nucleophilic substitution or coupling reactions. For example, bromination at the 5-position of a pyridine ring can be achieved using phosphorus oxybromide (POBr₃) in acetonitrile under reflux (369 K for 1 hour), followed by neutralization with sodium bicarbonate to stabilize the product . Optimizing reaction temperature, solvent polarity (e.g., acetonitrile for solubility), and stoichiometry of brominating agents is critical. Post-synthesis, column chromatography on silica gel and recrystallization (e.g., acetone) are recommended for purification .

Q. What purification techniques are effective for isolating this compound, and how can purity be validated?

Silica-gel column chromatography using ethyl acetate/hexane gradients effectively separates impurities. Recrystallization from acetone or ethanol enhances crystalline purity . Validation requires a combination of analytical methods:

  • HPLC : Retention time consistency.
  • ¹H NMR : Integration ratios for protons (e.g., ethyl group triplet at δ 1.15 ppm, pyridine-H signals).
  • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns matching bromine (1:1 ratio for M and M+2 peaks) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and which software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of regiochemistry and stereoelectronic effects. For refinement, the SHELX suite (e.g., SHELXL ) is widely used to model hydrogen atoms as riding on parent atoms (C–H = 0.93–0.98 Å) and refine thermal parameters (Uiso). Crystallographic data should include R-factor convergence (<5%), Fourier difference maps for electron density validation, and CIF deposition in databases like the Cambridge Structural Database .

Q. When encountering discrepancies in spectroscopic data (e.g., NMR, ESI-MS), what systematic approaches can confirm the compound’s identity?

  • Cross-validation : Combine ¹H/¹³C NMR, HSQC, and HMBC to assign proton-carbon correlations. For example, pyridine-H couplings (e.g., δ 6.99–8.12 ppm) should align with predicted splitting patterns .
  • Elemental analysis : Compare experimental vs. calculated C/H/N percentages (e.g., C 39.72%, H 3.33%, N 12.63%) to rule out impurities .
  • High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., ±0.001 Da tolerance) to distinguish from isobaric contaminants .

Q. What strategies address diastereomer formation during synthetic modifications of the pyridine ring?

  • Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers.
  • Crystallographic differentiation : SCXRD can identify absolute configurations via Flack parameters .
  • Reaction optimization : Adjust steric hindrance by modifying protecting groups (e.g., Boc) or using stereoselective catalysts (e.g., Ru complexes) to suppress unwanted diastereomers .

Q. How can computational methods aid in predicting reactivity or stability of this compound under varying conditions?

  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in DMSO or MeCN) to assess hydrolytic stability.
  • pKa estimation : Tools like MarvinSuite predict protonation states under acidic/basic conditions, guiding reaction design .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data between synthetic yield and analytical purity?

  • Re-examine stoichiometry : Trace unreacted starting materials (e.g., via TLC) may inflate yield calculations.
  • Thermogravimetric analysis (TGA) : Detect volatile impurities (e.g., solvents) that skew elemental analysis.
  • Repeat under inert atmosphere : Oxygen/moisture sensitivity (e.g., bromine degradation) can cause batch variability .

Q. What methodologies validate the absence of regioisomers in the final product?

  • NOESY NMR : Spatial correlations between adjacent protons (e.g., pyridine-H and isopropyloxy groups) confirm regiochemistry.
  • X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from SCXRD to detect polymorphic impurities .

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